- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts, Angewandte Chemie, 2014, 53(32), 8348-8351

Cas no 95-15-8 (Thianaftene)

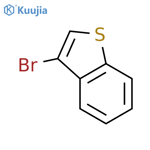

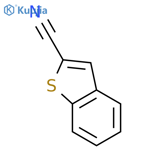

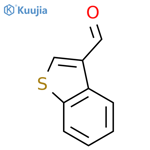

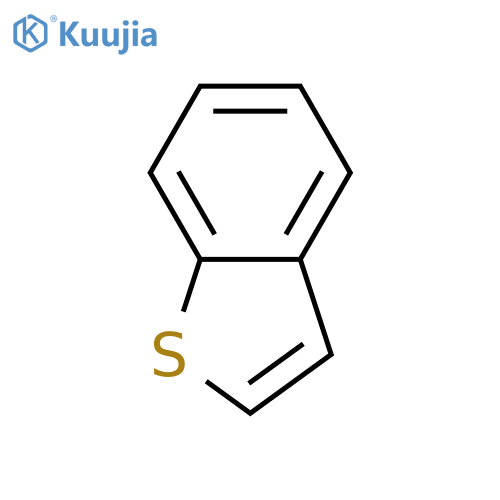

Thianaftene structure

상품 이름:Thianaftene

Thianaftene 화학적 및 물리적 성질

이름 및 식별자

-

- Thianaphthene

- 1-Benzothiophene

- Thionaphthene

- benzo(b)thiophene

- thionaphthen

- Benzo[b]thiophene

- 1-BENZOTHIOPHEN

- Benzothiophene

- 1-Thiaindene

- BBT

- benzothiofuran

- Benzothiophen

- BZT

- Thianaphtene

- thianaphthalene

- Thianaphthen

- Thianapthene

- 2,3-Benzothiophene

- NSC 47196

- 11095-43-5

- NSC-47196

- NSC47196

- 1Thiaindene

- EINECS 202-395-7

- MFCD00005864

- UNII-073790YQ2G

- A845195

- Thianaphthene, 95%

- benzo[b]-thiophene

- CHEBI:35858

- NS00020042

- CS-D1193

- BDBM50167948

- Q-100899

- F0001-2267

- B0093

- AI3-15523

- STK053859

- hydrobenzothiophene

- CHEBI:35857

- 1Benzothiophene

- DTXCID9031276

- 13730-27-3

- Benzothiophene-5-D

- SY246286

- EN300-36787

- 95-15-8

- MFCD31699976

- THIANAPHTHENE [MI]

- CHEMBL87112

- AKOS005258172

- Thianaftene

- SCHEMBL7023

- BIDD:GT0845

- 073790YQ2G

- C8H6S

- GEO-00284

- PS-5775

- Q419709

- Thianaphthene, 98%

- DTXSID2052736

- Z370711590

- 2,3Benzothiophene

-

- MDL: MFCD00005864

- 인치: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H

- InChIKey: FCEHBMOGCRZNNI-UHFFFAOYSA-N

- 미소: S1C2C(=CC=CC=2)C=C1

- BRN: 80580

계산된 속성

- 정밀분자량: 134.01900

- 동위원소 질량: 134.019021

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 101

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적(TPSA): 0

- 소수점 매개변수 계산 참조값(XlogP): 3.1

- 분자량: 134.20

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 28.2

실험적 성질

- 색과 성상: 백색 엽면 결정체

- 밀도: 1.149 g/mL at 25 °C(lit.)

- 융해점: 30-33 °C (lit.)

- 비등점: 221-222 °C(lit.)

- 플래시 포인트: 화씨 온도: 230°f

섭씨: 110 ° c - 굴절률: 1.6332 (estimate)

- 용해도: 0.13g/l

- 수용성: 불용했어

- PSA: 28.24000

- LogP: 2.90130

- 머크: 9303

- 용해성: 에탄올, 에틸에테르, 아세톤과 일반 유기용제에 쉽게 용해되며 물에 용해되지 않는다.그것은 진한 황산에 녹아 체리홍으로 변하여 가열한 후 사라진다.

- 증기압: 0.24 mmHg

Thianaftene 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302,H411

- 경고성 성명: P273

- 위험물 운송번호:UN3077

- WGK 독일:3

- 위험 범주 코드: 22-51/53

- 보안 지침: S22; S24/25; S36; S26

-

위험물 표지:

- 위험 등급:9

- 위험 용어:R22

- 패키지 그룹:III

- TSCA:Yes

- 저장 조건:Inert atmosphere,Room Temperature

- 포장 등급:III

Thianaftene 세관 데이터

- 세관 번호:29349990

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Thianaftene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83840-5g |

Thianaphthene |

95-15-8 | 98% | 5g |

¥29.0 | 2022-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047208-25g |

Benzo[b]thiophene |

95-15-8 | 98% | 25g |

¥84.00 | 2024-04-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-5g |

Thianaphthene |

95-15-8 | ≥98% | 5g |

¥28.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004447-10g |

Thianaphthene |

95-15-8 | ≥98% | 10g |

¥34.00 | 2024-07-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-100g |

Benzo[b]thiophene, 98+% |

95-15-8 | 98+% | 100g |

¥3743.00 | 2023-03-01 | |

| Life Chemicals | F0001-2267-0.5g |

Thianaftene |

95-15-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12328-5g |

Benzo[b]thiophene, 98+% |

95-15-8 | 98+% | 5g |

¥508.00 | 2023-03-01 | |

| BAI LING WEI Technology Co., Ltd. | 193382-100G |

Thianaphthene, 98% |

95-15-8 | 98% | 100G |

¥ 623 | 2022-04-26 | |

| Ambeed | A303896-25g |

Thianaphthene |

95-15-8 | 98% | 25g |

$19.0 | 2025-02-28 | |

| Ambeed | A303896-500g |

Thianaphthene |

95-15-8 | 98% | 500g |

$309.0 | 2025-02-28 |

Thianaftene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C

참조

합성회로 2

합성회로 3

반응 조건

1.1 Solvents: Dimethylformamide ; 1 h, 130 °C

참조

- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes, Organic Letters, 2016, 18(17), 4312-4315

합성회로 4

반응 조건

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C

참조

- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen, ChemSusChem, 2022, 15(5),

합성회로 5

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207

합성회로 6

합성회로 7

반응 조건

1.1 Solvents: Dichloromethane

참조

- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes, Chemistry Letters, 1988, (10), 1637-8

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt

참조

- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms, Journal of Organic Chemistry, 2012, 77(21), 9921-9925

합성회로 10

반응 조건

참조

- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12

합성회로 11

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C

참조

- A novel synthesis of benzo[b]thiophene, Research on Chemical Intermediates, 2013, 39(9), 4021-4024

합성회로 12

반응 조건

1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C

참조

- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

합성회로 13

반응 조건

1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C

참조

- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex, ACS Catalysis, 2022, 12(4), 2320-2329

합성회로 14

반응 조건

1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

합성회로 15

반응 조건

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C

참조

- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,

합성회로 16

반응 조건

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C

참조

- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt

참조

- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451

합성회로 19

반응 조건

1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C

참조

- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions, New Journal of Chemistry, 2022, 46(25), 12169-12176

합성회로 20

Thianaftene Raw materials

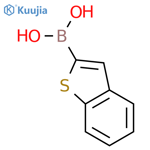

- Benzo[b]thiophene-2-boronic Acid

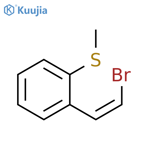

- 2-Iodothioanisole

- Benzobthiophene-2-carbonitrile

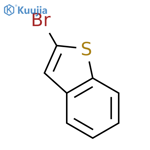

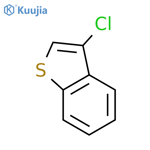

- 3-CHLORO-1-BENZOTHIOPHENE

- 2-Bromobenzobthiophene

- 5-bromo-1-benzothiophene

- 1-Methyl-1-benzothiophen-1-ium

- Benzothiophenesulfoxide

- Borate(1-),tetrafluoro-

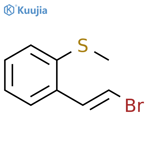

- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-

- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)

- 3-Bromo-1-benzothiophene

- benzothiophene-3-carbaldehyde

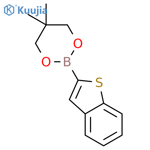

- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane

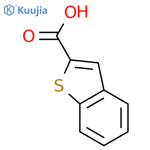

- 1-benzothiophene-2-carboxylic acid

Thianaftene Preparation Products

Thianaftene 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:95-15-8)Thianaphthene

주문 번호:sfd22198

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39

가격 ($):discuss personally

Thianaftene 관련 문헌

-

Derek R. Boyd,Narain D. Sharma,Nimal Gunaratne,Simon A. Haughey,Martina A. Kennedy,John F. Malone,Christopher C. R. Allen,Howard Dalton Org. Biomol. Chem. 2003 1 984

-

2. Chemoselective Ullmann coupling at room temperature: a facile access to 2-aminobenzo[b]thiophenesManojkumar Janni,Annaram Thirupathi,Sahil Arora,S. Peruncheralathan Chem. Commun. 2017 53 8439

-

Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782

-

Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814

-

J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638

95-15-8 (Thianaftene) 관련 제품

- 205-43-6(Benzobnaphtho1,2-dthiophene)

- 5381-25-9(benzothiophene-3-carboxylic acid)

- 520-72-9(Benzo[b]thiophen-3-ol)

- 202-72-2(Diphenanthro[9,10-b:9',10'-d]thiophene)

- 239-35-0(1,2-Benzo-9-thiafluorene)

- 1198-51-2(3-(Bromomethyl)-5-chlorobenzobthiophene)

- 111406-87-2(Zileuton)

- 268-77-9(Naphtho[2,3-b]thiophene)

- 6314-28-9(1-benzothiophene-2-carboxylic acid)

- 132-65-0(Dibenzothiophene)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-15-8)1-Benzothiophene

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:95-15-8)Thianaftene

순결:99%/99%

재다:500g/1kg

가격 ($):278.0/473.0